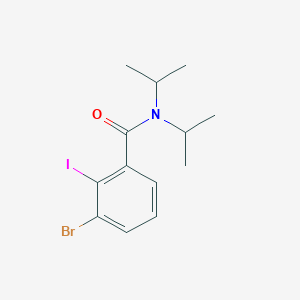

3-bromo-2-iodo-N,N-diisopropylbenzamide

描述

属性

CAS 编号 |

450412-23-4 |

|---|---|

分子式 |

C13H17BrINO |

分子量 |

410.09 g/mol |

IUPAC 名称 |

3-bromo-2-iodo-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C13H17BrINO/c1-8(2)16(9(3)4)13(17)10-6-5-7-11(14)12(10)15/h5-9H,1-4H3 |

InChI 键 |

OJRCBWDHXLOCFV-UHFFFAOYSA-N |

规范 SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C(=CC=C1)Br)I |

产品来源 |

United States |

准备方法

Synthesis of N,N-Diisopropylbenzamide Core

The initial step in preparing 3-bromo-2-iodo-N,N-diisopropylbenzamide is the synthesis of the N,N-diisopropylbenzamide precursor. Two general procedures are commonly employed:

General Procedure A (Acyl Chloride Route):

The amide is formed by reacting N,N-diisopropylamine with the corresponding benzoyl chloride under nitrogen atmosphere in dichloromethane, with triethylamine as a base. The reaction is typically stirred at ambient temperature for 2 hours. The product is isolated by aqueous workup and purified by silica gel chromatography using n-hexane/ethyl acetate mixtures.General Procedure B (Carboxylic Acid Activation):

Alternatively, the benzamide can be prepared from the corresponding carboxylic acid by in situ conversion to the acyl chloride using oxalyl chloride in dichloromethane with catalytic DMF. The acyl chloride is then reacted with N,N-diisopropylamine under nitrogen, followed by aqueous workup and chromatographic purification.

These methods reliably yield N,N-diisopropylbenzamide substrates, which serve as the platform for subsequent halogenation steps.

Multi-Step Synthesis Approach for this compound

A representative synthetic route combining the above methodologies is:

Synthesis of N,N-diisopropylbenzamide:

Prepared from 3-bromobenzoic acid or 2-iodobenzoic acid derivatives via acyl chloride formation and amide coupling (General Procedure A or B).Installation of Boronate Ester Intermediate:

Pd-catalyzed borylation of 3-chloro-N,N-diisopropylbenzamide to form the corresponding boronate ester, facilitating cross-coupling steps.Suzuki Coupling for Aryl Substitution:

Pd-catalyzed Suzuki coupling of the boronate ester with aryl bromides or iodides to introduce the desired halogen substituents at specific positions.Ruthenium- or Iridium-Catalyzed Halogenation:

Selective ortho-C–H halogenation using Ru₃(CO)₁₂ or Cp*IrCl₂ catalysts with NBS and NIS to install bromine and iodine substituents at the 3- and 2-positions, respectively.

This multi-step approach allows precise control over substitution patterns and high purity of the final this compound.

Data Table: Summary of Key Preparation Parameters and Yields

| Step/Method | Catalyst/Additive | Halogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Amide Formation (General Proc. A) | None | N/A | CH₂Cl₂ | RT | 2 | 70–90 | Triethylamine base, chromatographic purif. |

| Ruthenium-Catalyzed Halogenation | Ru₃(CO)₁₂ (3.3 mol%), AgO₂CAd | NBS/NIS | 1,2-DCE | 120 | 16 | 20–67 | Additive choice affects yield |

| Iridium-Catalyzed Iodination | [Cp*IrCl₂]₂ (0.5 mol%), AgOTf | NIS + AcOH | 1,2-DCE | 60 | 1 | >80 | Efficient iodination |

| Iridium-Catalyzed Bromination | [Cp*IrCl₂]₂ (5 mol%), AgOTf | NBS + AcOH | 1,2-DCE | 60 | 4 | 60–80 | Higher catalyst loading required |

Research Discoveries and Mechanistic Insights

Acetyl Hypohalite as Active Halogen Source:

Identification of acetyl hypohalite species generated in situ from N-halosuccinimides and acetic acid was a key discovery explaining halogen transfer in iridium-catalyzed halogenation.Carboxylate-Assisted C–H Activation:

The role of carboxylate additives (e.g., silver pivalate) in facilitating concerted metalation-deprotonation (CMD) during C–H activation has been extensively studied, improving regioselectivity and efficiency.Computational Support for CMD Mechanism:

Density Functional Theory (DFT) calculations support CMD as the preferred pathway over oxidative addition for C–H activation, with oxidative addition involved in the halogen transfer step.Kinetic Isotope Effects: H/D kinetic isotope effect studies (KIE ~2.5) confirm that C–H bond cleavage is involved in or before the rate-determining step.

化学反应分析

Types of Reactions

3-bromo-2-iodo-N,N-diisopropylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom, leading to the formation of different oxidation states.

Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and bases like triethylamine are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

科学研究应用

3-bromo-2-iodo-N,N-diisopropylbenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-bromo-2-iodo-N,N-diisopropylbenzamide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Halogenated N,N-Diisopropylbenzamides

2-Bromo-N,N-Diisopropylbenzamide

- Structure : Bromine at the 2-position instead of iodine.

- Synthesis : Prepared via direct bromination or lithiation-bromination sequences.

- Reactivity : Less reactive in Suzuki-Miyaura couplings compared to iodo analogs due to bromine’s poorer leaving-group ability. However, it is more stable under storage .

- Safety : Classified as harmful by inhalation, skin contact, or ingestion, similar to the target compound .

4-Bromo-N,N-Diisopropylbenzamide

- Structure : Bromine at the 4-position.

- Applications : Used in synthesizing boronic acids via metallation (e.g., p-carboxyphenylboronic acid) .

- Key Difference : The para-bromo substituent directs metallation to the ortho position, whereas the 3-bromo-2-iodo derivative allows for sequential functionalization at multiple sites .

2-Iodo-N,N-Diisopropylbenzamide

Steric and Electronic Modifications

N,N-Dimethylbenzamide Derivatives (e.g., 4-Bromo-N,N-Dimethylbenzamide)

- Steric Effects : Smaller methyl groups reduce steric hindrance, enhancing metallation efficiency but decreasing stability in one-pot reactions .

- Metallation Yields : Ortho-deuteration yields drop to 48% with dimethylamide vs. 78% for diisopropylamide, highlighting the diisopropyl group’s role in stabilizing intermediates .

N,N-Dibenzylbenzamide

Functional Group Variations

3-Bromo-5-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances electrophilicity, improving cross-coupling efficiency compared to non-fluorinated analogs .

- Applications : Used in medicinal chemistry for kinase inhibition, a niche less explored for diisopropylamide derivatives .

3-Bromo-N-[2-(Diisopropylamino)ethyl]Benzamide

- Hybrid Structures: Incorporates a diisopropylaminoethyl chain, enabling dual functionality in catalysis or drug delivery, unlike the purely aromatic target compound .

Key Data Tables

Table 1: Halogenated Benzamide Comparison

生物活性

3-Bromo-2-iodo-N,N-diisopropylbenzamide is a halogenated aromatic compound with notable biological activity. This compound, characterized by the presence of bromine and iodine substituents on a benzamide framework, has garnered attention for its potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₅H₂₀BrI N

- Molecular Weight : 380.05 g/mol

- Structural Features : The compound features a diisopropyl group attached to the nitrogen atom of the benzamide, which enhances its lipophilicity and potentially its biological activity.

The unique combination of halogen substituents in this compound may influence its reactivity and biological interactions. Halogenated compounds often exhibit altered electronic properties, which can enhance their ability to interact with biological targets such as enzymes or receptors.

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N,N-Diisopropylbenzamide | Contains only a diisopropyl group without halogens | Lacks halogen substituents |

| 4-Bromo-N,N-diisopropylbenzamide | Brominated at para position | Different position of bromine |

| 4-Iodo-N,N-diisopropylbenzamide | Iodinated at para position | Different position of iodine |

| 4-Chloro-N,N-diisopropylbenzamide | Chlorinated at para position | Different halogen type |

| 2-Cyano-N,N-diisopropylbenzamide | Contains a cyano group instead of halogens | Different functional group |

The presence of both bromine and iodine on the benzamide structure makes this compound particularly interesting for studies focused on its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity Studies

Research indicates that compounds like this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Some halogenated aromatic compounds have shown effectiveness against bacteria and fungi. The specific mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Research has suggested that halogenated compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.

- Enzyme Inhibition : Certain studies have indicated that similar compounds can act as inhibitors for key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or infections.

常见问题

Q. What are the established synthetic routes for 3-bromo-2-iodo-N,N-diisopropylbenzamide, and how are reaction conditions optimized?

The compound is synthesized via ruthenium-catalyzed directed C–H halogenation of the parent benzamide. Key steps include:

- Bromination : Using N-bromosuccinimide (NBS) under Ru catalysis, yielding 2-bromo-N,N-diisopropylbenzamide with 60% yield after silica gel chromatography (hexane/EtOAc gradient) .

- Iodination : Employing N-iodosuccinimide (NIS) under similar catalytic conditions, achieving 53% yield after HPLC purification . Optimization focuses on solvent choice (e.g., THF for lithiation), catalyst loading , and reaction time (16–22 hours). Excess halogenating agent (2 equiv.) ensures complete conversion.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms regioselectivity of halogenation (e.g., H/C NMR for aromatic proton shifts) .

- Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and isotopic patterns for bromine/iodine .

- X-ray Crystallography : Resolves steric effects of diisopropylamide groups and halogen positioning, as demonstrated in ortho-metallated analogs .

Q. What safety protocols are essential for handling this compound?

The compound is harmful if inhaled, ingested, or absorbed through skin (based on MSDS for structurally similar bromobenzamides). Key precautions include:

- Use of fume hoods , nitrile gloves , and eye protection .

- Storage in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How does the N,N-diisopropylamide group influence directed ortho-metallation (DoM) in this compound?

The amide acts as a directing group via coordination to lithium or zincates, enabling selective ortho-deprotonation. Structural studies reveal:

- A near-perpendicular amide–arene twist angle pre-organizes the substrate for metallation .

- Steric hindrance from isopropyl groups prevents intramolecular B–N coordination in boronate derivatives, preserving reactivity .

- Pre-metalation complexes with lithium-zinc bases (e.g., [(thf)Li(µ-tmp)Zn(tBu)]) have been crystallographically characterized, confirming proximity effects .

Q. Can this compound serve as a precursor in catalytic C–H functionalization or cross-coupling reactions?

Yes. Applications include:

- Suzuki-Miyaura Coupling : The iodine substituent facilitates Pd-catalyzed cross-coupling with boronic acids for biaryl synthesis.

- MACOS Benzannulation : Ethynyl derivatives of N,N-diisopropylbenzamide participate in gold-catalyzed benzannulation to build polyaromatic systems (e.g., 40% yield in flow synthesis) .

Q. How do conflicting yield reports in halogenation reactions inform mechanistic understanding?

Discrepancies in yields (e.g., 53% for iodination vs. 60% for bromination ) arise from:

- Halogen electrophilicity : Iodine’s larger atomic radius may reduce transition-state alignment efficiency.

- Purification challenges : Iodo derivatives often require HPLC due to lower solubility, increasing product loss.

- Catalyst decomposition : Longer reaction times (22 hours for iodination) may degrade Ru complexes, lowering turnover.

Methodological Recommendations

- Synthetic Optimization : Screen additives like AgSbF to stabilize Ru catalysts during iodination .

- Mechanistic Probes : Use B NMR to track boronate intermediates in directed functionalization .

- Computational Modeling : DFT studies can elucidate steric effects of isopropyl groups on metallation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。